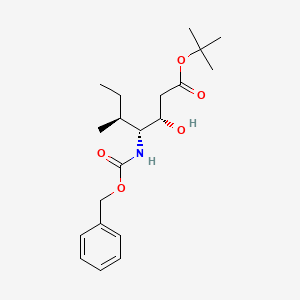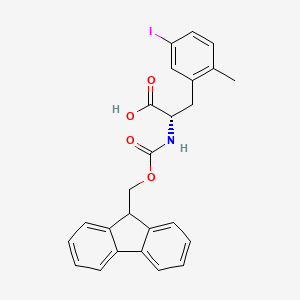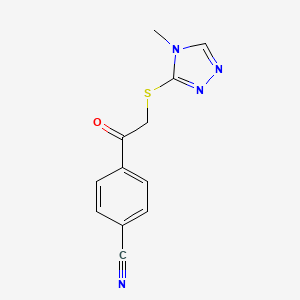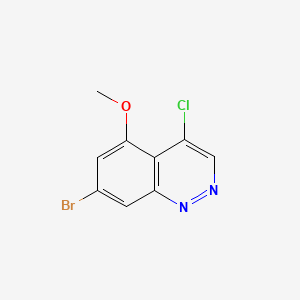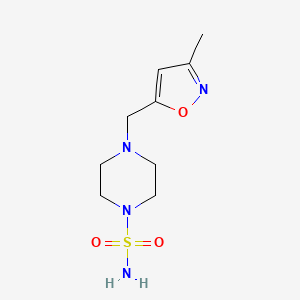
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C9H16N4O3S and a molecular weight of 260.31 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a piperazine ring substituted with a sulfonamide group and a 3-methylisoxazole moiety, making it a unique and versatile compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide typically involves the following steps:
Formation of the 3-Methylisoxazole Moiety: The 3-methylisoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the 3-methylisoxazole moiety is reacted with piperazine under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the piperazine ring using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole and piperazine rings.
Reduction: Reduced forms of the sulfonamide and isoxazole moieties.
Substitution: Substituted derivatives at the piperazine ring.
Aplicaciones Científicas De Investigación
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-phosphate: Contains a phosphate group instead of a sulfonamide.
Uniqueness
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16N4O3S |
|---|---|
Peso molecular |
260.32 g/mol |
Nombre IUPAC |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C9H16N4O3S/c1-8-6-9(16-11-8)7-12-2-4-13(5-3-12)17(10,14)15/h6H,2-5,7H2,1H3,(H2,10,14,15) |
Clave InChI |
XLSLZECBWIVYGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


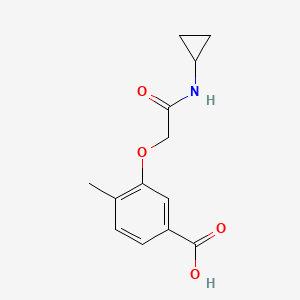
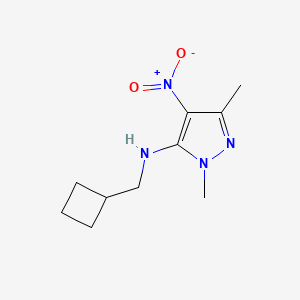

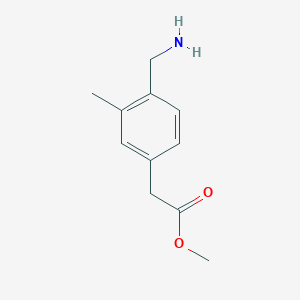
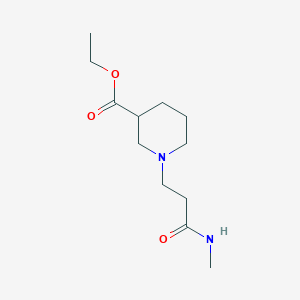
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
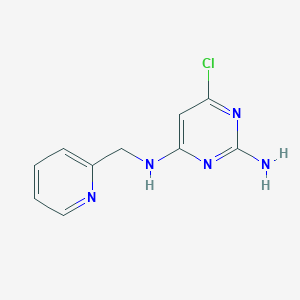
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
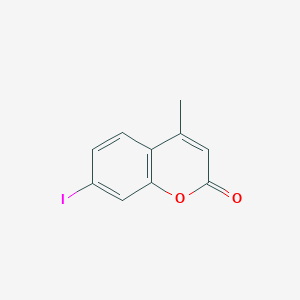
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
